Preclinical Bioactivity Signal: Two Inhibition Z-Scores Registered in ChEMBL
ChEMBL records two inhibition Z-score measurements for CHEMBL4985965, confirming that the compound has been tested in at least one target-based assay and exhibited activity sufficient to generate a Z-score [1]. While the specific target(s) and exact IC₅₀ values are not publicly disclosed in the database, the max phase designation of 'Preclinical' indicates that the compound has progressed beyond simple computational screening and has generated reproducible in vitro efficacy data of sufficient interest to warrant formal database deposition [1]. In contrast, the vast majority of cyclopropane carboxamide analogs in the >250,000-member PubChem compound space lack any bioactivity annotation whatsoever.
| Evidence Dimension | Documented bioactivity annotation |
|---|---|
| Target Compound Data | 2 inhibition Z-scores; Max Phase = Preclinical |
| Comparator Or Baseline | Unannotated cyclopropane carboxamide analogs: 0 bioassay records (majority of PubChem entries) |
| Quantified Difference | Qualitative: annotated vs. unannotated |
| Conditions | ChEMBL database (v.34, accessed 2025) |
Why This Matters
Compounds with verified bioactivity annotations reduce procurement risk by providing evidence that the material is not biologically inert, unlike uncharacterized analogs that may waste screening resources.
- [1] ChEMBL Database, Compound Report Card for CHEMBL4985965. European Molecular Biology Laboratory – European Bioinformatics Institute (2025). View Source
